![molecular formula C7H12N2O B109751 2,7-Diazaspiro[4.4]nonan-3-one CAS No. 1226550-00-0](/img/structure/B109751.png)
2,7-Diazaspiro[4.4]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,7-Diazaspiro[4.4]nonan-3-one” is a chemical compound with the molecular formula C7H12N2O . It is also known as “2,7-Diazaspiro[4.4]nonan-3-one hydrochloride” and has a molecular weight of 176.65 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2,7-Diazaspiro[4.4]nonan-3-one” is 1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,7-Diazaspiro[4.4]nonan-3-one” is a solid at room temperature . The compound should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- Synthesis and Cholinergic Properties: Cignarella et al. (1994) synthesized a series of 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, and studied their cholinergic properties. However, these compounds did not show significant cholinergic activity (Cignarella, Villa, & Barlocco, 1994).
- Improved Synthesis: Ji Zhiqin (2004) developed a more efficient method for synthesizing Diazaspiro[4.4] nonane, improving yield and efficiency (Ji Zhiqin, 2004).
- Regioselective Synthesis: Farag et al. (2008) reported the regioselective synthesis of Diazaspiro[4.4]nona- and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, contributing to the field of organic synthesis (Farag, Elkholy, & Ali, 2008).
Pharmacological Applications :
- Potential Anticonvulsant Agents: Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents (Lazić et al., 2017).
- Enantioselective Synthesis for Biological Activity: Pan et al. (2020) developed a method for enantioselective synthesis of spiroindolines, which feature the 2,7-diazaspiro[4.4]nonane structure, to explore their biological activity (Pan et al., 2020).
Targeted Therapeutic Applications :
- Osteoclast Activity Inhibition: Mounier et al. (2020) designed N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to inhibit osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).
Pharmacokinetics and Metabolism Studies :
- Metabolic Profiling: Benfenati et al. (1991) studied the metabolites of a compound based on 1,3-diazaspiro[4-4]-nonan-2,4- dione in animals, contributing to the understanding of its pharmacokinetics (Benfenati et al., 1991).
Novel Drug Development :
- Antitubercular Agents: Wang et al. (2020) designed benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties, showing promise as new antitubercular agents (Wang et al., 2020).
Safety And Hazards
The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propriétés
IUPAC Name |
2,7-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUNJUDINBXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630660 |
Source


|
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonan-3-one | |
CAS RN |
1226550-00-0 |
Source


|
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

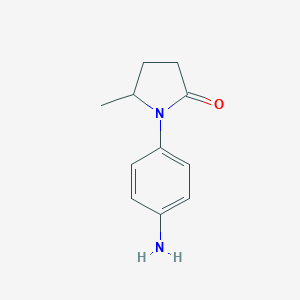

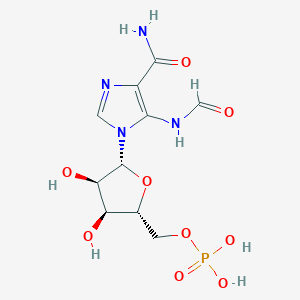

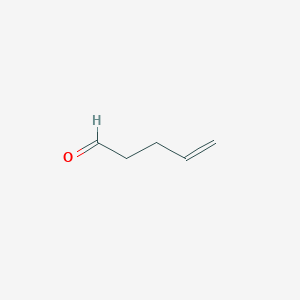

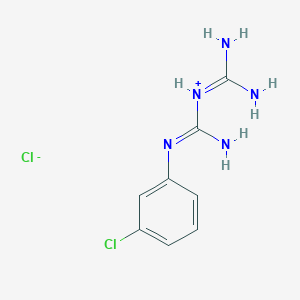
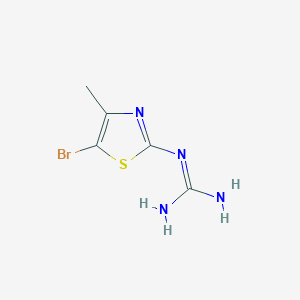

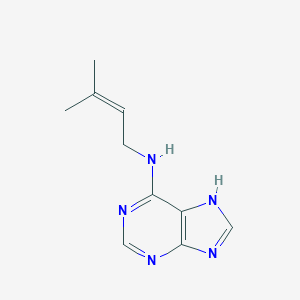
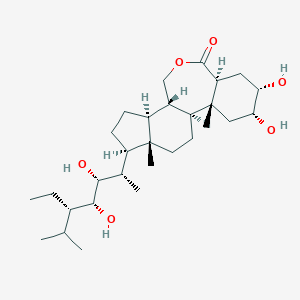

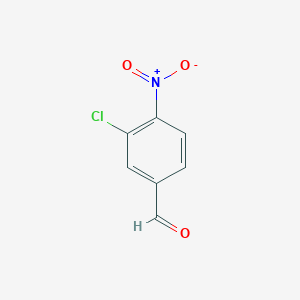
![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)